3-ISOPROPYL-6-[1,2,3,4]TETRAAZOLO[1,5-A]PYRIDIN-7-YL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
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Overview
Description
3-ISOPROPYL-6-[1,2,3,4]TETRAAZOLO[1,5-A]PYRIDIN-7-YL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex heterocyclic compound that belongs to the family of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
The synthesis of 3-ISOPROPYL-6-[1,2,3,4]TETRAAZOLO[1,5-A]PYRIDIN-7-YL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves multiple synthetic routes. One common method is the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, which leads to the annulation of the triazole ring on the thiadiazole scaffold . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where common reagents include halogens and alkylating agents.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common reagents and conditions used in these reactions include acetic anhydride, pyridine, and reflux conditions . Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-ISOPROPYL-6-[1,2,3,4]TETRAAZOLO[1,5-A]PYRIDIN-7-YL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has a wide range of scientific research applications, including:
Chemistry: Used as a synthetic intermediate in the preparation of various heterocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby blocking their activity. This interaction can lead to various therapeutic effects, such as inhibition of cancer cell proliferation or reduction of inflammation .
Comparison with Similar Compounds
Similar compounds to 3-ISOPROPYL-6-[1,2,3,4]TETRAAZOLO[1,5-A]PYRIDIN-7-YL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE include other triazolothiadiazines, such as:
- 1,2,4-TRIAZOLO[3,4-B][1,3,4]THIADIAZINES
- 1,2,4-TRIAZOLO[5,1-B][1,3,5]THIADIAZINES
- 1,2,4-TRIAZOLO[1,5-C][1,3,5]THIADIAZINES
- 1,2,3-TRIAZOLO[5,1-B][1,3,4]THIADIAZINES
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct pharmacological properties and potential therapeutic applications.
Properties
IUPAC Name |
3-propan-2-yl-6-(tetrazolo[1,5-a]pyridin-7-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N8S/c1-6(2)9-13-14-11-19(9)15-10(20-11)7-3-4-18-8(5-7)12-16-17-18/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXGSPIGVLFUCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(S2)C3=CC4=NN=NN4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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